molecular formula C13H16N2OS2 B5711052 3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5711052
M. Wt: 280.4 g/mol
InChI Key: YZGKDXYPSYYQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a thieno[2,3-d]pyrimidine derivative which has a unique structure that makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by disrupting the membrane of bacterial and fungal cells, leading to their death.
Biochemical and physiological effects:
Studies have shown that 3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential to be developed into new drugs for the treatment of cancer, bacterial and fungal infections. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is in the development of new drugs based on its structure. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Further studies could also investigate its potential use in combination with other drugs to enhance its effectiveness. Finally, research could explore its potential use in other areas, such as agriculture and environmental science.
In conclusion, 3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a promising compound with potential applications in various fields of scientific research. Its unique structure and range of biochemical and physiological effects make it a candidate for further research and development.

Synthesis Methods

The synthesis of 3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can be achieved through a multi-step process. The first step involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with ethyl chloroformate to form an intermediate. This intermediate is then reacted with allyl bromide to obtain the desired product.

Scientific Research Applications

The potential applications of 3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in scientific research are numerous. One area of interest is in the development of new drugs. This compound has been shown to have antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, it has been found to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.

properties

IUPAC Name

2-ethylsulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS2/c1-5-7-15-12(16)10-8(3)9(4)18-11(10)14-13(15)17-6-2/h5H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGKDXYPSYYQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=C(S2)C)C)C(=O)N1CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfanyl)-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

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